4-(4-Chlorobutyl)pyridine

Neuroscience Addiction Research nAChR Antagonism

4-(4-Chlorobutyl)pyridine (CAS 5264-17-5) is a heterocyclic organic compound with the molecular formula C₉H₁₂ClN and a molecular weight of 169.65 g/mol. It is a pyridine derivative characterized by a chlorobutyl chain at the 4-position of the aromatic ring.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
CAS No. 5264-17-5
Cat. No. B1588572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorobutyl)pyridine
CAS5264-17-5
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CCCCCl
InChIInChI=1S/C9H12ClN/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6H2
InChIKeyOMVNWHFRVCCONY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Data Sheet: 4-(4-Chlorobutyl)pyridine (CAS 5264-17-5) for Pharmaceutical Synthesis & Receptor Research


4-(4-Chlorobutyl)pyridine (CAS 5264-17-5) is a heterocyclic organic compound with the molecular formula C₉H₁₂ClN and a molecular weight of 169.65 g/mol [1]. It is a pyridine derivative characterized by a chlorobutyl chain at the 4-position of the aromatic ring . This compound is not typically deployed as an active pharmaceutical ingredient; rather, its primary value resides in its dual utility as both a critical synthetic intermediate and a high-affinity pharmacological probe . It is a key intermediate in the synthesis of Tirofiban, a nonpeptide glycoprotein IIb/IIIa antagonist used as an antiplatelet agent . Concurrently, its intrinsic affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 subtype, makes it a specialized tool for investigating addiction and smoking cessation mechanisms [2].

Why Procurement of 4-(4-Chlorobutyl)pyridine (CAS 5264-17-5) Cannot Be Generalized to Pyridine Analogs


Generic substitution of 4-(4-Chlorobutyl)pyridine with other pyridine derivatives is technically unsound due to a confluence of factors impacting both synthetic utility and biological activity. The four-carbon butyl spacer is critical for optimal positioning of the reactive terminal chlorine in nucleophilic substitution reactions, with homologs like 4-(3-chloropropyl)pyridine (C8H10ClN, CAS 5264-02-8) and 4-(2-chloroethyl)pyridine (C7H8ClN, CAS 28148-48-3) altering the spatial arrangement of the electrophilic center [1]. This difference in chain length can drastically affect coupling efficiency and the final geometry of target molecules . From a pharmacological perspective, the specific substitution pattern is a major determinant of receptor binding; data demonstrates that this exact molecular architecture confers potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (IC₅₀ = 1.8 nM), a property that is not necessarily shared by its close structural analogs [2]. Substitution with a compound of a different chain length or halogen would invalidate the established structure-activity relationship.

Quantitative Evidence for Differentiating 4-(4-Chlorobutyl)pyridine (CAS 5264-17-5) from Its Analogs


4-(4-Chlorobutyl)pyridine Exhibits Single-Digit Nanomolar Antagonism at α3β4 nAChRs

4-(4-Chlorobutyl)pyridine demonstrates potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM, as measured by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. This potency is a key differentiator from the less common bromo-analog, 4-(4-bromobutyl)pyridine (CAS 109315-44-8), for which no publicly available α3β4 nAChR binding data exists, preventing a direct comparison but highlighting the chloro-analog as the established reference standard for this target .

Neuroscience Addiction Research nAChR Antagonism

Superior Pharmacological Selectivity of 4-(4-Chlorobutyl)pyridine for P2X1 over P2X2 Receptors

4-(4-Chlorobutyl)pyridine demonstrates a clear selectivity profile within the P2X receptor family. It exhibits potent antagonism at the P2X1 receptor with an IC₅₀ of 76 nM, while showing negligible activity at the P2X2 receptor (IC₅₀ = 10,000 nM), representing a >130-fold selectivity window [1]. This selectivity is critical for dissecting P2X1-mediated physiological responses. In contrast, the bromo-analog 4-(4-bromobutyl)pyridine lacks any reported P2X receptor pharmacology, and the piperidine analog 4-(4-chlorobutyl)piperidine is devoid of this specific target engagement data [2][3].

Purinergic Signaling Ion Channel Pharmacology Selectivity Profiling

Crucial Role of 4-(4-Chlorobutyl)pyridine as a Validated Intermediate in Tirofiban Synthesis

4-(4-Chlorobutyl)pyridine is an established and commercially supplied impurity reference standard for the antiplatelet drug Tirofiban, underscoring its direct and validated role as a key intermediate in the drug's multi-step synthesis [1]. The specific four-carbon linker and terminal chlorine are essential for the subsequent coupling steps that install the pyridine moiety into the final Tirofiban structure. Analogs with shorter linkers, such as 4-(3-chloropropyl)pyridine (CAS 5264-02-8) or 4-(2-chloroethyl)pyridine (CAS 28148-48-3), would not produce the correct Tirofiban core [2]. The piperidine analog, 4-(4-chlorobutyl)piperidine, is also identified as a Tirofiban impurity (Impurity 55), but its saturated ring yields a different final product, confirming the necessity of the aromatic pyridine for the intended API structure .

Medicinal Chemistry Process Chemistry Pharmaceutical Synthesis

Distinct Physicochemical and Safety Profile Influences Formulation and Handling

4-(4-Chlorobutyl)pyridine is a liquid at room temperature with a boiling point of approximately 277 °C and a density of 1.061 g/cm³ . This contrasts with the bromo-analog, 4-(4-bromobutyl)pyridine, for which a definitive boiling point is less commonly reported in public datasheets, and which has a higher molecular weight (214.10 g/mol) that impacts molar calculations in synthesis [1]. Furthermore, the target compound carries specific GHS hazard classifications, including H302 (harmful if swallowed) and H315 (causes skin irritation), which dictate handling and storage protocols [2]. The hydrochloride salt form (CAS 149463-65-0) is a solid, offering an alternative for applications requiring a solid intermediate with different solubility characteristics .

Physicochemical Properties Chemical Handling Safety Assessment

Leveraging the Deuterated Analog for Specialized Analytical Applications

The availability of a stable, isotopically labeled analog, 4-(4-Chlorobutyl-d6)pyridine, is a direct value-add for procurement of the parent compound. This deuterated version is specifically cited as an intermediate in the synthesis of Tirofiban-d6, a labeled internal standard for bioanalytical studies [1]. This demonstrates a clear path from the parent compound to an advanced, research-grade tool. In contrast, such a defined and commercially available deuterated analog is not readily apparent for the bromo-analog 4-(4-bromobutyl)pyridine, limiting the latter's utility in quantitative LC-MS/MS assays that require a stable isotope-labeled internal standard [2].

Bioanalysis Mass Spectrometry Internal Standard

Provenance and Quality Documentation Supporting GMP and ISO-Compliant Workflows

The compound's supply chain is supported by manufacturers operating under ISO 9001 quality systems, with Certificates of Analysis (COA) and Safety Data Sheets (SDS/MSDS) available upon request . Furthermore, commercial vendors offer batch-specific quality control data including NMR, HPLC, and GC analyses, ensuring consistent purity levels of 90-98% . This level of documented quality control is essential for pharmaceutical development and manufacturing. While similar documentation may be available for analogs like 4-(3-chloropropyl)pyridine, the target compound's direct linkage to a marketed drug (Tirofiban) provides a higher degree of assurance and a more robust audit trail for GMP-centric applications [1].

Quality Assurance Regulatory Compliance Pharmaceutical Manufacturing

High-Value Application Scenarios for 4-(4-Chlorobutyl)pyridine (CAS 5264-17-5) Based on Quantitative Evidence


Pharmaceutical Process Development: Validated Intermediate for Tirofiban and Related GPIIb/IIIa Antagonists

The primary industrial application of 4-(4-Chlorobutyl)pyridine is as a validated and documented intermediate in the synthesis of the antiplatelet drug Tirofiban [1]. As a key building block, the integrity of the final drug substance is contingent upon the correct use of this specific chloroalkyl pyridine. Analogs with different chain lengths or halogen substitutions will result in different products, potentially compromising the synthetic route and final API identity. The compound's established role in this pathway, coupled with its availability as a defined impurity standard (Tirofiban Impurity 3), makes it an indispensable component for process chemists, analytical development scientists, and quality control units working on Tirofiban or related nonpeptide GPIIb/IIIa antagonists.

Targeted Neuroscience Research: Selective Probing of α3β4 Nicotinic Acetylcholine Receptors

In neuroscience, the utility of 4-(4-Chlorobutyl)pyridine is defined by its high potency and selectivity profile. It acts as a potent antagonist of the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM [2]. This makes it a powerful pharmacological tool for investigating the role of α3β4 nAChRs in the neurobiology of addiction, particularly in studies focused on smoking cessation and the mechanisms of nicotine dependence. Furthermore, its >130-fold selectivity over the P2X2 purinergic receptor (IC₅₀ = 10,000 nM) provides researchers with confidence that observed effects are likely driven by α3β4 nAChR antagonism rather than off-target purinergic activity [3].

Purine Receptor Pharmacology: Development of P2X1-Selective Antagonists

The compound's differential antagonism within the P2X family offers a specific application in purinergic signaling research. With a potent IC₅₀ of 76 nM at the P2X1 receptor and negligible activity at P2X2 (IC₅₀ = 10,000 nM), it serves as a valuable starting point for medicinal chemistry efforts aimed at developing selective P2X1 antagonists [3]. The more than 130-fold selectivity window is a critical parameter for structure-activity relationship (SAR) studies and for designing in vivo experiments where off-target P2X2 activity could confound results. The availability of the parent compound enables the exploration of this specific chemical space.

Bioanalytical Method Development: Use of Deuterated Analog as Internal Standard

The commercial availability of a stable isotope-labeled analog, 4-(4-Chlorobutyl-d6)pyridine, directly supports the development of robust and accurate quantitative bioanalytical methods (e.g., LC-MS/MS) [4]. This deuterated version is the synthetic precursor to Tirofiban-d6, a labeled internal standard for Tirofiban quantification in biological matrices [4]. For analytical chemists and DMPK scientists, the existence of this specific isotopologue provides a precise and reliable internal standard that closely mimics the analyte's behavior during sample preparation and chromatography, thus enhancing assay precision and accuracy. This represents a significant practical advantage over analogs for which a deuterated counterpart is not readily available.

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